molecular formula C20H18F2N4O2S B2589282 N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921485-24-7

N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2589282
CAS RN: 921485-24-7
M. Wt: 416.45
InChI Key: COLWPEGQCIKLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Bioactivity

N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has not been directly addressed in the literature according to the search results. However, the scientific research surrounding similar compounds provides insight into potential applications and methodologies that could be relevant. The research applications of related compounds span from the synthesis of novel heterocyclic compounds to their evaluation for various biological activities, including antibacterial, antitumor, and enzyme inhibition activities.

  • Synthesis of Heterocyclic Compounds : A study by Gull et al. (2016) discusses the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, highlighting a methodology that could be applied to synthesize N-(2,6-difluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. These compounds were evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities, demonstrating moderate to good biological activities, especially in urease inhibition (Gull et al., 2016).

  • Biological Activities : The research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors introduces N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a compound with significant in vitro and in vivo efficacy. This study illustrates the potential of structurally similar compounds in therapeutic applications, particularly in targeting specific enzymes or pathways (Stec et al., 2011).

  • Antibacterial and Antitumor Evaluation : Borad et al. (2015) synthesized a series of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, demonstrating the process of creating compounds with significant antibacterial activity. Such research underscores the importance of synthetic chemistry in developing new therapeutic agents with potential antibacterial properties (Borad et al., 2015).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2S/c1-12-4-2-5-13(8-12)24-19(28)26-20-25-14(11-29-20)9-18(27)23-10-15-16(21)6-3-7-17(15)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLWPEGQCIKLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.